

Application Notes and Protocols for the Characterization of 4-Bromo-7-azaindole

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of **4-Bromo-7-azaindole** (also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine), a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors.[1][2]

Physicochemical Properties

4-Bromo-7-azaindole is a stable, off-white to light yellow or brown solid.[3] It is moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane.

Property	Value	Reference
Molecular Formula	C7H5BrN2	[4]
Molecular Weight	197.03 g/mol	[4]
Melting Point	178-183 °C	[2]
Appearance	Off-white to light yellow/brown solid	[3]

Analytical Methods and Protocols

Accurate characterization of **4-Bromo-7-azaindole** is crucial for its use in further synthetic applications. The following are standard analytical methods and detailed protocols for its



characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of **4-Bromo-7-azaindole** by identifying the chemical shifts and coupling constants of the protons.

Quantitative Data:

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (NH)	10.77	br s	-
H5	8.14	d	5.2
H3	7.42	S	-
H6	7.31	d	5.1
H2	6.57	S	-
Note: Data obtained in			

CDCl₃ at 400 MHz.

- Sample Preparation: Weigh approximately 5-10 mg of 4-Bromo-7-azaindole and dissolve it in ~0.7 mL of deuterated chloroform (CDCl3).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument: The data presented was acquired on a 400 MHz NMR spectrometer.
- · Acquisition Parameters:
 - Pulse Program: Standard proton acquisition.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.



- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Workflow for ¹H NMR Analysis:



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Workflow for ¹H NMR Analysis of **4-Bromo-7-azaindole**.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **4-Bromo-7-azaindole** and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this compound.

Quantitative Data:

lon	m/z (Observed)
[M+H]+	196.9
Note: The theoretical monoisotopic mass of C7H5BrN₂ is 195.96 Da.[4]	



- Sample Preparation: Prepare a dilute solution of 4-Bromo-7-azaindole (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.
- MS Parameters (Positive Ion Mode):
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-30 V.
 - Source Temperature: 100-120 °C.
 - Desolvation Temperature: 250-350 °C.
 - Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion peak. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the high-resolution spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of **4-Bromo-7-azaindole**. A reverse-phase method is typically suitable for this compound. The following protocol is adapted from a method for the related compound, 5-Bromo-7-azaindole, and may require optimization.[5]

- Sample Preparation: Prepare a stock solution of 4-Bromo-7-azaindole in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
- HPLC System: A standard HPLC system with a UV detector is required.



- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility). For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
 [5]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Injection Volume: 10 μL.

• Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing further confirmation of its empirical formula.

Quantitative Data:

Element	Theoretical %
Carbon (C)	42.67
Hydrogen (H)	2.56
Nitrogen (N)	14.22
Bromine (Br)	40.56

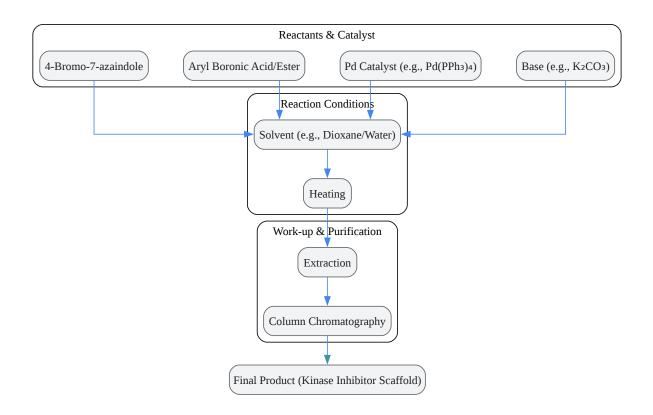


- Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.
- Instrumentation: Use a CHN elemental analyzer.
- Analysis: The sample undergoes high-temperature combustion in a stream of oxygen.[6][7]
 The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[6]
- Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Application in Synthesis: A Workflow Example

4-Bromo-7-azaindole is a versatile building block, particularly in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions.[8] The following diagram illustrates a general workflow for its use in a Suzuki coupling reaction.





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General workflow for a Suzuki coupling reaction using **4-Bromo-7-azaindole**.

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